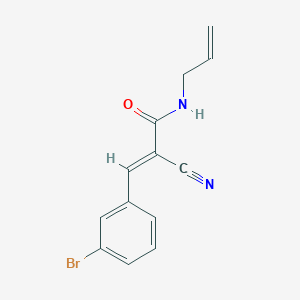
Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of bases like sodium hydride .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of silver-catalyzed reactions of alk-1-ynyl-oxiranes in the presence of acids and methanol has been reported to produce furans efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other industrial chemicals due to its reactive furan ring
Mechanism of Action
The mechanism by which Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. The furan ring can participate in electron-donating and electron-withdrawing interactions, influencing biological pathways. For instance, it can inhibit specific enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Furfural: A furan derivative used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: Another furan derivative with applications in food chemistry and as a platform chemical for bio-based materials
Uniqueness: Methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate is unique due to its specific structural configuration, which imparts distinct reactivity and potential biological activities. Unlike simpler furans, its additional functional groups allow for more diverse chemical transformations and applications .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-3-methyl-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H10O5/c1-6(9(12)10(13)14-2)8(11)7-4-3-5-15-7/h3-6H,1-2H3 |
InChI Key |
HKICUATVGXQIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
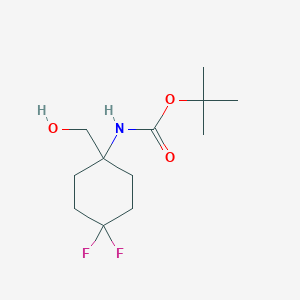
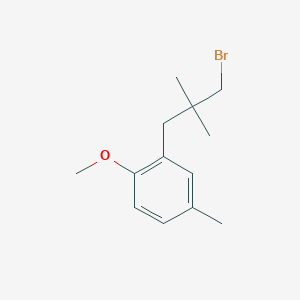

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
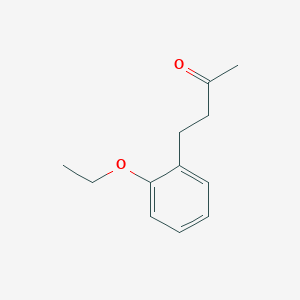
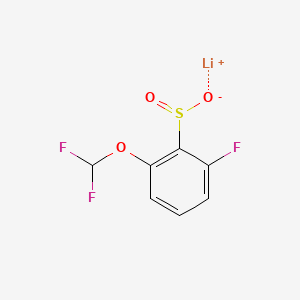


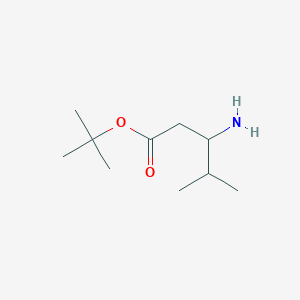


![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
